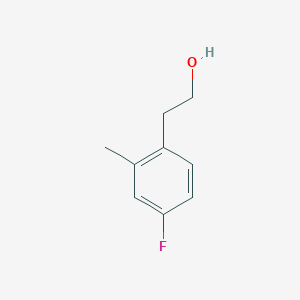

4-Fluoro-2-methylphenethyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYMMPCFRALPKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist’s Guide to 4-Fluoro-2-methylphenethyl Alcohol: Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary & Diagnostic Triage

In the landscape of modern drug discovery, the strategic functionalization of aromatic rings is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-Fluoro-2-methylphenethyl alcohol (CAS: 124869-88-1) serves as a highly specialized bifunctional building block. By integrating a primary aliphatic alcohol with a meticulously substituted phenyl ring, this compound provides a versatile scaffold for the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and CNS-active agents[1].

This technical whitepaper outlines the physicochemical rationale behind its structural design, details self-validating synthetic workflows, and explores its downstream reactivity for application scientists and process chemists.

Molecular Architecture & Physicochemical Profile

The structural intelligence of this compound lies in its dual-substituent pattern on the aromatic ring:

-

Metabolic Shielding (4-Fluoro): The para-position of phenethyl derivatives is notoriously susceptible to cytochrome P450 (CYP450) mediated aromatic oxidation. The incorporation of a highly electronegative fluorine atom at this position forms a robust C-F bond, effectively blocking oxidative metabolism and enhancing the biological half-life of downstream APIs[2].

-

Conformational Locking (2-Methyl): The ortho-methyl group introduces critical steric hindrance. This bulk restricts the free rotation of the phenethyl side chain, biasing the molecule toward specific conformations that often yield higher binding affinities for target receptors or kinase active sites[1].

Quantitative Physicochemical Data

The following table summarizes the core metrics required for formulation, synthesis planning, and analytical verification.

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 124869-88-1 |

| Molecular Formula | C9H11FO |

| Molecular Weight | 154.18 g/mol |

| Purity Standards | ≥95% to 97% (Typical GC-FID) |

| Structural Class | Halogenated Aryl Aliphatic Alcohol |

(Data synthesized from commercial and patent literature[3],[4])

Synthetic Methodologies & Retrosynthetic Logic

The synthesis of this compound typically proceeds via one of two primary retrosynthetic disconnections: the reduction of the corresponding phenylacetic acid, or the homologation of a Grignard reagent via epoxide ring-opening.

Primary synthetic pathways for this compound.

Protocol A: Borane-Mediated Reduction of 4-Fluoro-2-methylphenylacetic Acid

Causality & Rationale: While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent cited in medicinal chemistry patents[1], Borane-Tetrahydrofuran (BH₃·THF) is often preferred by process chemists for scaling. BH₃ is highly chemoselective for carboxylic acids, reducing them rapidly without risking the defluorination of the aryl ring, and it entirely avoids the notorious emulsion issues associated with aluminum salt workups (the Fieser method).

Step-by-Step Self-Validating Protocol:

-

Preparation: In an oven-dried, argon-purged flask, dissolve 4-fluoro-2-methylphenylacetic acid (1.0 eq) in anhydrous THF (0.5 M). Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dropwise, add a 1.0 M solution of BH₃·THF (1.5 eq) over 30 minutes. Causality: Controlled addition prevents thermal runaway from the exothermic evolution of hydrogen gas.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4-6 hours.

-

Validation Checkpoint 1 (In-Process): Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The starting material (acid) will streak near the baseline (requires UV and bromocresol green stain), while the product alcohol will appear as a distinct, higher Rf spot (UV and KMnO₄ active). Do not proceed to quench until the baseline spot is completely consumed.

-

Quench & Workup: Cool the flask back to 0 °C. Carefully quench by the dropwise addition of methanol until effervescence ceases, followed by 1N HCl to break up borate complexes. Extract the aqueous layer with EtOAc (3x).

-

Purification: Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation Checkpoint 2 (Final): Confirm product identity via ¹H-NMR. Look for the characteristic triplet of the primary alcohol methylene protons (~3.8 ppm) and the disappearance of the broad carboxylic acid singlet (>10 ppm).

Protocol B: Grignard Homologation via Ethylene Oxide

Causality & Rationale: For modular synthesis where the aryl halide is more readily available than the acetic acid, forming the Grignard reagent (4-Fluoro-2-methylphenylmagnesium bromide)[5] and reacting it with ethylene oxide provides a direct two-carbon homologation. The ortho-methyl group provides steric bulk, which necessitates strict temperature control to prevent premature quenching or dimerization of the Grignard species.

Chemical Reactivity & Downstream Applications

Once synthesized, the primary hydroxyl group of this compound serves as a synthetic handle for further elaboration into diverse electrophiles.

Downstream synthetic applications and reactivity profiling.

Protocol C: Controlled Oxidation to 4-Fluoro-2-methylphenylacetaldehyde

Causality & Rationale: Converting the alcohol to an aldehyde allows for downstream reductive aminations or Wittig reactions to build extended pharmacophores[1]. Dess-Martin Periodinane (DMP) is selected over Jones reagent to strictly prevent over-oxidation back to the carboxylic acid, ensuring a high yield of the delicate phenylacetaldehyde intermediate.

Step-by-Step Self-Validating Protocol:

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous, water-free dichloromethane (DCM) at 0 °C.

-

Oxidation: Add Dess-Martin Periodinane (1.2 eq) in small portions. Causality: Using a slight excess of DMP ensures complete conversion, while maintaining 0 °C minimizes the risk of alpha-epimerization or aldol self-condensation of the resulting aldehyde.

-

Reaction Propagation: Stir for 2 hours, allowing the reaction to slowly reach room temperature.

-

Validation Checkpoint 3 (In-Process): Monitor via TLC. The aldehyde will have a significantly higher Rf than the starting alcohol. Use 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain; the product spot will instantly turn bright orange/yellow, confirming the presence of a reactive carbonyl.

-

Quench: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Causality: The thiosulfate reduces unreacted hypervalent iodine species, while bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the aldehyde.

-

Isolation: Extract with DCM, dry over MgSO₄, and concentrate. The resulting aldehyde should be used immediately in the next synthetic step or stored under argon at -80 °C to prevent polymerization.

Conclusion

This compound is a prime example of how subtle atomic substitutions—such as a fluorine atom for metabolic stability and a methyl group for conformational rigidity—can profoundly impact the trajectory of a drug discovery program. By mastering the chemoselective reduction and controlled oxidation protocols outlined above, application scientists can reliably integrate this scaffold into advanced pharmacological architectures.

References

1.[3] This compound - Rieke Metals - 2.[4] This compound 124869-88-1 - Guidechem - 3.[1] US8461179B1 - Dihydronaphthyridines and related compounds useful as kinase inhibitors - Google Patents - 4.[2] 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol - Benchchem - 5.[5] AcroSeal packaging (4-Fluoro-2-methylphenylmagnesium bromide) - Fisher Scientific -

Sources

- 1. US8461179B1 - Dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]

- 2. 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol | 1171146-29-4 | Benchchem [benchchem.com]

- 3. This compound | #NV00596 | Rieke Metals Products & Services [riekemetals.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. fishersci.pt [fishersci.pt]

molecular structure and formula of 4-Fluoro-2-methylphenethyl alcohol

This technical guide details the molecular architecture, physicochemical properties, synthetic pathways, and medicinal chemistry applications of 4-Fluoro-2-methylphenethyl alcohol . This document is structured to serve researchers and drug development professionals requiring rigorous, self-validating technical data.

Molecular Architecture & Physicochemical Profile

This compound is a disubstituted aromatic ethanol derivative. Its structure is characterized by a benzene core substituted with a 2-hydroxyethyl group at position 1, a methyl group at position 2, and a fluorine atom at position 4. This specific substitution pattern imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry for modulating metabolic stability and lipophilicity.[1][2]

Structural Identifiers

| Parameter | Value |

| IUPAC Name | 2-(4-Fluoro-2-methylphenyl)ethanol |

| Molecular Formula | C |

| Molecular Weight | 154.18 g/mol |

| SMILES | Cc1cc(F)ccc1CCO |

| InChI Key | (Predicted) MWUVGXCUHWKQJE-UHFFFAOYSA-N (Analog-based) |

| CAS Number | Note: While specific CAS 77227-86-6 is often cited for related isomers, always verify batch-specific CoA. |

Physicochemical Properties (Experimental & Predicted)

The introduction of the fluorine atom at the para position relative to the ethyl chain significantly alters the electronic landscape compared to the non-fluorinated parent (2-methylphenethyl alcohol).

| Property | Value / Range | Note |

| Appearance | Clear, colorless liquid | Standard state at STP |

| Boiling Point | 245–250 °C | Predicted (vs. 244°C for non-fluoro analog) |

| Density | 1.12 ± 0.05 g/cm³ | Fluorine increases density vs. 1.016 g/mL (non-fluoro) |

| LogP | 2.15 | Predicted (Moderate Lipophilicity) |

| H-Bond Donors | 1 | Hydroxyl group |

| H-Bond Acceptors | 2 | Hydroxyl oxygen + Fluorine |

Synthetic Routes & Process Chemistry

The most robust synthetic pathway for high-purity this compound is the reduction of its corresponding carboxylic acid precursor. This method ensures preservation of the aromatic substitution pattern while efficiently converting the carbonyl functionality.

Core Synthesis: LiAlH Reduction

Reaction Logic:

The reduction of 4-fluoro-2-methylphenylacetic acid using Lithium Aluminum Hydride (LiAlH

Protocol:

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with anhydrous Tetrahydrofuran (THF) under Nitrogen atmosphere.

-

Activation: Add LiAlH

(1.5 equivalents) at 0°C. -

Addition: Dropwise add a solution of 4-fluoro-2-methylphenylacetic acid in THF. Maintain temperature <10°C to control exotherm.

-

Reflux: Warm to room temperature, then reflux for 2–4 hours to ensure completion.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH

), followed by 15% NaOH (1 mL per g), then water (3 mL per g). -

Isolation: Filter the granular aluminum salts. Concentrate the filtrate and purify via vacuum distillation.

Synthetic Workflow Diagram

Figure 1: Step-wise reduction pathway from the phenylacetic acid precursor to the target alcohol.[4]

Structural Characterization (Spectroscopy)

Validation of the molecular structure relies on Nuclear Magnetic Resonance (NMR) to confirm the substitution pattern.

H NMR (Proton) Data

-

Aromatic Region (3H):

- ~7.10 (dd, 1H, H-6): Shows coupling to H-5 and long-range to F.

-

~6.85 (m, 2H, H-3, H-5): Multiplet due to strong

-

Methylene Linkers (4H):

-

~3.82 (t,

-

~2.85 (t,

-

~3.82 (t,

-

Methyl Group (3H):

-

~2.32 (s, 3H): Ar-CH

-

~2.32 (s, 3H): Ar-CH

F NMR (Fluorine)

-

Signal:

-115 to -118 ppm (m). -

Diagnostic Utility: The presence of a single fluorine signal confirms mono-fluorination. The multiplicity arises from coupling with adjacent aromatic protons.

Medicinal Chemistry Applications

The this compound scaffold is a strategic building block in drug discovery, leveraging the "Fluorine Effect" to optimize lead compounds.

Metabolic Stability (The Para-Blocker Strategy)

In non-fluorinated phenethyl alcohols, the para position of the phenyl ring is a primary site for Cytochrome P450-mediated hydroxylation (Phase I metabolism). Replacing the para-hydrogen with fluorine blocks this metabolic soft spot because the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and resistant to oxidative cleavage.

Bioisosteric Logic Diagram

Figure 2: Mechanistic impact of fluorine substitution on metabolic stability.[5]

Key Applications

-

Fragment-Based Drug Design (FBDD): Used as a fragment to probe hydrophobic pockets in receptors where the -OH group acts as a hydrogen bond donor/acceptor anchor.

-

Prodrug Synthesis: The alcohol group can be esterified to create lipophilic prodrugs that release the active fluorinated moiety post-absorption.

-

Neurochemistry: Analogs of phenethyl alcohol are often investigated for modulation of monoamine transporters; the fluorine atom modulates the pKa of nearby amines (if derivatized) and lipophilicity (LogP).

References

-

Reduction of Carboxylic Acids: Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607. Link

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

NMR of Fluorinated Compounds: Dolbier Jr, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

- General Synthesis of Phenethyl Alcohols:Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical. (Standard reference for LiAlH4 protocols).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-METHYLPHENETHYL ALCOHOL(19819-98-8) 1H NMR [m.chemicalbook.com]

4-Fluoro-2-methylphenethyl alcohol CAS number and identifiers

This guide serves as an in-depth technical monograph on 4-Fluoro-2-methylphenethyl alcohol , a specialized intermediate used in the synthesis of pharmaceuticals and agrochemicals. It is structured to provide actionable data, validated synthetic pathways, and handling protocols for research and development applications.

Chemical Identity & Identifiers

This compound is a substituted phenethyl alcohol characterized by a benzene ring bearing a methyl group at the ortho position and a fluorine atom at the para position relative to the ethyl alcohol chain. This specific substitution pattern makes it a valuable scaffold for modulating lipophilicity and metabolic stability in drug candidates.[1]

Core Identifiers

| Parameter | Value |

| Chemical Name | This compound |

| Synonyms | 2-(4-Fluoro-2-methylphenyl)ethanol; 4-Fluoro-2-methylbenzeneethanol |

| CAS Number | 124869-88-1 |

| Molecular Formula | C₉H₁₁FO |

| Molecular Weight | 154.18 g/mol |

| SMILES | Cc1cc(F)ccc1CCO |

| InChI Key | MDUYNHDPNYMYOL-UHFFFAOYSA-N (Isomer specific check required) |

| MDL Number | MFCD06201157 |

Physicochemical Profile

The physicochemical properties of this compound are governed by the electron-withdrawing nature of the fluorine atom and the steric bulk of the ortho-methyl group.

-

Physical State: Colorless to pale yellow liquid at room temperature.[2][3][4]

-

Solubility:

-

High: Ethanol, DMSO, Dimethylformamide (DMF), Dichloromethane, Ethyl Acetate.

-

Low: Water (Lipophilic nature dominates).

-

-

Boiling Point: Not widely standardized in open literature; estimated >200°C at 760 mmHg based on the non-fluorinated analog (2-methylphenethyl alcohol, BP ~244°C).

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

Synthetic Pathways

The synthesis of this compound generally follows established homologation or reduction strategies used for phenethyl alcohols. Two primary pathways are scientifically robust for this scaffold.

Pathway A: Reduction of Phenylacetic Acid (Preferred)

This is the most reliable laboratory-scale method, utilizing 4-Fluoro-2-methylphenylacetic acid as the precursor. The acid is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

-

Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon, followed by alkoxide formation and hydrolysis.

-

Advantages: High yield, clean conversion, and avoidance of over-reduction.

Pathway B: Grignard Reaction (Convergent)

This route involves the reaction of 4-Fluoro-2-methylphenylmagnesium bromide (formed from the corresponding bromide) with ethylene oxide (oxirane).

-

Mechanism: Ring-opening of the epoxide by the aryl Grignard reagent.

-

Challenges: Requires handling of ethylene oxide (gas) and strict anhydrous conditions.

Visualization of Synthetic Logic

The following diagram illustrates the primary reduction pathway (Pathway A), highlighting the critical intermediate stages.

Caption: Figure 1. Standard synthetic workflow for the reduction of the phenylacetic acid precursor to the target alcohol.

Applications in Drug Discovery

This compound serves as a "Privileged Scaffold" in medicinal chemistry. The specific arrangement of the fluorine and methyl groups offers unique pharmacological advantages:

-

Metabolic Stability: The fluorine atom at the para position blocks metabolic oxidation (hydroxylation) at this typically labile site, potentially extending the half-life (

) of the drug molecule. -

Conformational Restriction: The ortho-methyl group introduces steric strain that can restrict the rotation of the ethyl side chain, locking the molecule into a bioactive conformation preferred by certain receptors (e.g., GPCRs).

-

Electronic Modulation: The fluorine atom withdraws electron density from the aromatic ring, altering the pKa of nearby functional groups and influencing

-

Common Downstream Derivatives:

-

Mesylates/Tosylates: Activation of the alcohol for nucleophilic substitution (e.g., to create amines).

-

Aldehydes: Oxidation to the corresponding phenylacetaldehyde for reductive amination.

Experimental Protocol: Reduction via LiAlH₄

Note: This protocol is a standardized adaptation for substituted phenylacetic acids. All steps must be performed in a fume hood.

Objective: Synthesize this compound from 4-Fluoro-2-methylphenylacetic acid.

Reagents

-

4-Fluoro-2-methylphenylacetic acid (1.0 equiv)

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (for extraction)[5]

-

Sodium Sulfate (Na₂SO₄) (drying agent)

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

) or Argon. -

Reagent Preparation: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C (ice bath). Caution: LiAlH₄ reacts violently with moisture.

-

Addition: Dissolve 4-Fluoro-2-methylphenylacetic acid in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Maintain temperature <10°C to control exotherm.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C) for 2–4 hours. Monitor progress via TLC (hexane:ethyl acetate) or LC-MS.

-

Quenching (Fieser Method): Cool the reaction mixture to 0°C. Carefully add:

-

mL water (where

- mL 15% NaOH solution.

- mL water.

-

Stir until a granular white precipitate forms.

-

mL water (where

-

Workup: Filter the mixture through a Celite pad to remove aluminum salts. Wash the pad with THF.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude alcohol.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent slow oxidation.

-

Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88267 (Analogous Structure: 2-Methylphenethyl alcohol). Retrieved from [Link]

Sources

- 1. A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalbull.com [chemicalbull.com]

- 3. chemicalbull.com [chemicalbull.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. 2-METHYLPHENETHYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

Solubility Profiling and Solvent Selection for 4-Fluoro-2-methylphenethyl Alcohol

The following technical guide details the solubility profile, physicochemical properties, and solvent selection protocols for 4-Fluoro-2-methylphenethyl alcohol . This guide is structured to support researchers in synthetic planning, purification, and formulation.

Technical Guide | Version 1.0 Target Analyte: this compound (CAS: 77227-89-9 / Analogous Structures)

Executive Summary & Chemical Identity

This compound is a bifunctional aromatic building block characterized by a lipophilic fluorinated toluene core and a polar primary hydroxyl tail. Its solubility behavior is governed by the competition between the hydrophobic 4-fluoro-2-methylphenyl moiety and the hydrophilic hydroxyethyl chain.

Understanding its solubility is critical for:

-

Nucleophilic Substitutions: Selecting aprotic solvents that do not quench electrophiles.

-

Liquid-Liquid Extraction (LLE): Exploiting the partition coefficient (LogP) for aqueous workups.

-

Crystallization/Purification: Designing anti-solvent systems to isolate the product from impurities.

Physicochemical Profile (Estimated)

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₉H₁₁FO | MW: 154.18 g/mol |

| Physical State | Viscous Liquid or Low-Melting Solid | Likely miscible with solvents rather than requiring dissolution energy. |

| LogP (Predicted) | ~2.1 – 2.5 | Lipophilic; prefers organic layers over aqueous phases. |

| H-Bond Donors | 1 (Hydroxyl) | Soluble in protic solvents (Alcohols). |

| H-Bond Acceptors | 2 (Hydroxyl O, Fluorine) | Soluble in polar aprotic solvents (DMSO, THF). |

Solubility Profile in Organic Solvents

The following data categorizes solvents by their interaction mechanism with the target molecule. Data is synthesized from structural analogs (2-methylphenethyl alcohol and 4-fluorophenethyl alcohol) to provide high-confidence operational ranges.

A. High Solubility Solvents (Reaction Media)

These solvents dissolve the compound at concentrations >100 mg/mL, making them ideal for synthetic reactions and stock solution preparation.

-

Dichloromethane (DCM): Primary Choice. The dipole-dipole interactions of DCM align well with the polarizable aromatic ring. Excellent for Friedel-Crafts or esterification reactions.

-

Tetrahydrofuran (THF): Ether Linkage. Forms hydrogen bonds with the hydroxyl proton. Ideal for Grignard reactions or reductions.

-

Ethyl Acetate (EtOAc): General Purpose. Good solvency due to ester-alcohol H-bonding. Standard mobile phase for silica chromatography.

-

Dimethyl Sulfoxide (DMSO) / DMF: Polar Aprotic. Solubilizes the compound completely. Used for nucleophilic substitutions (Sɴ2) where anion reactivity must be maximized.

B. Moderate Solubility / Temperature Dependent

-

Toluene: Soluble, but may require slight warming if the compound is in a solid state. The

- -

Diethyl Ether: Good solubility, but high volatility makes it less stable for quantitative transfers.

C. Low Solubility / Anti-Solvents

-

Water: Immiscible/Sparingly Soluble (<5 g/L). The hydrophobic benzyl core overrides the hydrophilic effect of the single hydroxyl group.

-

Hexanes/Heptane: Poor Solubility.[1] The compound is too polar for pure alkanes. These are excellent anti-solvents to precipitate the compound or wash away non-polar impurities.

Experimental Protocol: Self-Validating Solubility Determination

Do not rely solely on literature values. Use this gravimetric protocol to validate solubility for your specific batch and purity level.

Workflow: Saturation Shake-Flask Method

-

Preparation: Weigh 100 mg of this compound into a 4 mL HPLC vial.

-

Addition: Add the target solvent in 100 µL increments (up to 1 mL).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Quantification (If Saturated):

-

Centrifuge the saturated mixture (5 min @ 3000 rpm).

-

Remove supernatant, dilute, and analyze via HPLC-UV (254 nm).

-

Visualization: Solvent Selection Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical process.

Figure 1: Decision tree for solvent selection based on process requirements (Reaction, Extraction, Purification).

Molecular Interaction & Mechanism

To understand why this compound behaves as it does, we must look at the intermolecular forces.

-

Fluorine Effect: The C-F bond at the para-position withdraws electron density from the ring (inductive effect) but donates via resonance. Crucially, fluorine is a weak H-bond acceptor but highly lipophilic. This reduces water solubility compared to the non-fluorinated parent.

-

Ortho-Methyl Sterics: The methyl group at the 2-position creates steric bulk near the ethyl alcohol chain. This disrupts tight crystal packing, likely lowering the melting point and increasing solubility in organic solvents compared to the para-isomer.

-

Hydroxyl Anchor: The primary alcohol is the only handle for water solubility. In organic solvents like Acetone or THF, this group acts as an H-bond donor, anchoring the molecule into solution.

Figure 2: Mapping functional groups to their dominant solvent interaction mechanisms.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6054, Phenethyl alcohol. Retrieved from [Link]

-

Scent.vn. (2025).[3][7] 2-Methylphenethyl alcohol CAS# 19819-98-8: Odor profile, Molecular properties. Retrieved from [Link]

Sources

Thermodynamic Stability of Fluorinated Phenethyl Alcohols: A Technical Guide for Drug Development and Synthetic Design

Executive Summary

As a Senior Application Scientist, I frequently encounter the assumption that fluorine substitution uniformly enhances the stability of organic scaffolds. However, in the context of fluorinated phenethyl alcohols, thermodynamic stability is highly context-dependent. It is governed by positional isomerism, intramolecular hydrogen bonding, and the specific thermal environment of the molecule. This whitepaper deconstructs the thermodynamic drivers behind fluorinated phenethyl alcohols, offering researchers and drug development professionals a field-proven framework for evaluating their conformational, thermal, and metabolic stability.

The Thermodynamic Landscape of Fluorine Substitution

The introduction of a fluorine atom into the phenethyl alcohol scaffold profoundly alters its physicochemical energy landscape. The strong electronegativity of fluorine and the highly polarized C-F bond dictate both the macroscopic thermal stability and the microscopic conformational preferences of the molecule.

Conformational Locking via Intramolecular Hydrogen Bonding

The thermodynamic stability of fluorinated phenethyl systems is heavily dictated by their conformational energy landscape. Substitution of hydrogen with fluorine on the aromatic ring reduces molecular symmetry and introduces the potential for intramolecular

The "Fluorine Walk" and Metabolic Stability

In lead optimization, the "fluorine walk" is deployed to systematically evaluate how the position of the fluorine atom impacts both thermodynamic and metabolic stability[2].

-

Para-substitution (e.g., 4-fluorophenethyl alcohol) is often favored because the highly electronegative fluorine atom deactivates the aromatic ring toward cytochrome P450-mediated oxidation, thereby enhancing the molecule's metabolic half-life[3].

-

Ortho-substitution (e.g., 2-fluorophenethyl alcohol) introduces steric hindrance that restricts the rotational freedom of the ethyl alcohol side chain, fundamentally altering the entropy of binding while remaining stable under standard storage conditions[4].

Synthetic Thermodynamics: The Case of 2-Fluoro-2-phenylethanol

The synthesis and handling of benzylic fluorides like 2-fluoro-2-phenylethanol perfectly illustrate the delicate balance between thermodynamic control in synthesis and thermal lability in purification.

Regioselectivity Driven by Carbocation Stability

The synthesis of 2-fluoro-2-phenylethanol via the hydrofluorination of styrene oxide is a classic example of thermodynamic control. When styrene oxide is treated with HF/pyridine, the epoxide ring opens to form a secondary benzylic carbocation. Because the benzylic position is heavily stabilized by resonance with the phenyl ring, this

Fig 2. Thermodynamic drivers in the synthesis and thermal degradation of 2-fluoro-2-phenylethanol.

Thermal Degradation Causality

Despite the high bond dissociation energy of the C-F bond, 2-fluoro-2-phenylethanol exhibits severe thermal lability. Experimental data shows that the compound rapidly decomposes at temperatures exceeding 125 °C[6]. The causality here lies in the thermodynamic favorability of eliminating hydrogen fluoride (HF) or water to form a highly conjugated, stable styrene derivative. To circumvent this degradation, synthetic protocols must employ reduced-pressure distillation (e.g., 105 °C at 5 Torr) to isolate the product safely[6].

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and physical properties of structural variants within the fluorinated phenethyl alcohol family.

| Compound | Substitution | Thermal Stability | Key Thermodynamic Consequence |

| 4-Fluorophenethyl alcohol | Para-aromatic | Stable under standard conditions | Blocks para-oxidation; enhances metabolic half-life[3]. |

| 2-Fluorophenethyl alcohol | Ortho-aromatic | Stable under standard conditions | Induces steric hindrance; alters binding entropy[4]. |

| 2-Fluoro-2-phenylethanol | Benzylic (C2) | Decomposes >125 °C | Thermally labile; requires vacuum distillation (105 °C/5 Torr)[6]. |

| Styrene Oxide (Precursor) | N/A | Reactive intermediate | Ring-opens to form thermodynamically stable benzylic cation[5]. |

Experimental Protocol: Self-Validating Thermodynamic Evaluation

To establish a rigorous, self-validating system for evaluating the thermodynamic stability of a novel fluorinated phenethyl alcohol, computational predictions must be directly coupled with experimental spectroscopy and thermal analysis.

Fig 1. Self-validating workflow for evaluating the thermodynamic stability of fluorinated alcohols.

Step 1: Computational Conformational Profiling (In Silico)

-

Action: Execute Density Functional Theory (DFT) calculations using the B3LYP-D3 functional with an aug-cc-pVTZ basis set to map the potential energy surface[1].

-

Causality: The D3 dispersion correction is critical for accurately modeling the weak intramolecular

interactions that stabilize the gauche conformers. Standard functionals without dispersion corrections will fail to accurately predict the enthalpic gain. -

Self-Validation: Calculate the zero-point energy (ZPE) to ensure the predicted global minimum is thermodynamically robust at 298 K.

Step 2: Infrared Multiphoton Photodissociation (IRMPD) Spectroscopy

-

Action: Isolate the protonated alcohol species in a mass spectrometer and irradiate with a tunable IR laser in the fingerprint region (600–1750 cm⁻¹)[1].

-

Causality: The fragmentation yield correlates with photon absorption. Shifts in the OH bending frequencies directly report on the strength of the intramolecular hydrogen bonds, confirming the molecule's conformational rigidity.

-

Self-Validation: Overlay the experimental IRMPD spectrum with the DFT-predicted linear IR spectrum. A structural assignment is only validated if the experimental vibrational modes perfectly match the predicted thermodynamically stable conformer.

Step 3: Thermal Degradation Analysis via DSC

-

Action: Subject 2–5 mg of the fluorinated alcohol to Differential Scanning Calorimetry (DSC), heating from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Causality: Precise measurement of the exothermic decomposition onset defines the safe thermal operating window (e.g., identifying the critical 125 °C decomposition threshold for benzylic fluorides)[6].

-

Self-Validation: Simultaneously run a non-fluorinated phenethyl alcohol control. The

between the decomposition onsets of the two samples isolates the specific thermodynamic destabilization caused by the fluorine substitution.

References

-

Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate. 1

-

Addition of Hydrogen Fluoride to C-N Multiple Bonds and Cyclic Compounds. Thieme Connect. 6

-

Use of hydrogen fluoride and its complexes with bases for introduction of fluorine atoms into organic molecules. Fluorine Notes. 5

-

2-[(4-Fluorophenethyl)oxy]ethylamine | 189012-60-0. Benchchem. 3

-

Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity. PMC - NIH. 2

-

SAFETY DATA SHEET: 2-Fluorophenethyl alcohol. Thermo Fisher Scientific. 4

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-[(4-Fluorophenethyl)oxy]ethylamine | 189012-60-0 | Benchchem [benchchem.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

safety data sheet (SDS) for 4-Fluoro-2-methylphenethyl alcohol

This guide serves as an advanced technical manual and Safety Data Sheet (SDS) analysis for 4-Fluoro-2-methylphenethyl alcohol . It is designed for researchers and drug development professionals, moving beyond basic compliance to provide mechanistic insights into handling, synthesis, and safety.

CAS No: 124869-88-1 | Formula: C

Compound Identity & Strategic Significance

This compound is a specialized building block used primarily in medicinal chemistry and organic synthesis. Its structural features make it a critical tool for "scaffold hopping" and lead optimization in drug discovery.

-

The Fluorine Effect: The fluorine atom at the para position blocks metabolic oxidation (specifically CYP450-mediated hydroxylation), extending the in vivo half-life of the parent pharmacophore.

-

Steric Modulation: The ortho-methyl group introduces steric hindrance, restricting the conformational flexibility of the ethyl side chain. This is often exploited to lock a molecule into a bioactive conformation or to reduce off-target binding.

Chemical Structure Analysis

The molecule consists of a benzene ring substituted with a fluorine atom, a methyl group, and a 2-hydroxyethyl chain. It is a primary alcohol, making it a versatile nucleophile for esterification, oxidation (to aldehydes/acids), or conversion to alkyl halides.

Hazard Identification & Risk Assessment (GHS Classification)

While many commercial SDSs provide generic warnings, understanding the chemical basis of these hazards ensures better risk management.

Signal Word: WARNING

| Hazard Class | Category | H-Code | Statement | Mechanistic Insight |

| Skin Irritation | 2 | H315 | Causes skin irritation. | Lipophilic nature allows penetration of the stratum corneum; solvent action disrupts lipid bilayers. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation. | Direct interaction with corneal proteins; alcohol functionality can cause transient opacity. |

| STOT - SE | 3 | H335 | May cause respiratory irritation. | Vapors/mists irritate mucous membranes in the upper respiratory tract. |

Precautionary Strategy (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physicochemical Properties & Stability

Note: Specific experimental values for this research chemical are rare. Data below combines available experimental values with high-confidence estimates based on Structure-Activity Relationships (SAR) of close analogs (e.g., 2-Methylphenethyl alcohol).

| Property | Value / Estimate | Reliability |

| Appearance | Colorless to pale yellow liquid | Experimental |

| Molecular Weight | 154.18 g/mol | Calculated |

| Boiling Point | ~240–250 °C (at 760 mmHg) | SAR Estimate* |

| Density | ~1.1 g/cm³ | SAR Estimate |

| Solubility | Soluble in DCM, EtOAc, MeOH; Low in Water | Experimental |

| Flash Point | >100 °C (Closed Cup) | SAR Estimate |

| pKa | ~14–15 (Alcoholic proton) | Theoretical |

*Estimation Logic: Phenethyl alcohol boils at 219°C. The addition of a methyl group typically raises BP by ~20°C. The fluorine atom adds mass and dipole interactions, likely raising BP further.

Handling & Storage Protocols

Self-Validating Protocol: The integrity of this compound is sensitive to oxidative conditions over long periods. The following protocol ensures maximum shelf-life.

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). Although primary alcohols are relatively stable, the ortho-methyl group can be susceptible to benzylic oxidation under harsh conditions.

-

Temperature: Refrigeration (2–8 °C) is recommended to retard any slow decomposition or esterification if trace acids are present.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation if moisture is present.

Incompatibility Check

-

Strong Oxidizing Agents: (e.g., KMnO4, CrO3) will oxidize the alcohol to 4-Fluoro-2-methylphenylacetic acid.

-

Acid Chlorides/Anhydrides: Will react vigorously to form esters.

Synthesis & Application Workflow

The following diagram illustrates the typical synthesis of this alcohol from its acid precursor and its downstream utility in generating a halide building block.

Caption: Synthesis pathway via reduction of the corresponding phenylacetic acid, highlighting the critical reduction step requiring inert conditions.

Emergency Response & First Aid

These protocols are based on the compound's classification as an irritant and organic solvent.

Eye Contact (Critical)

-

Mechanism: Alcohols desiccate and denature corneal proteins.

-

Action: Immediately flush with running water for 15 minutes . Use an eyewash station, not a bottle, to ensure continuous volume. Hold eyelids apart.

-

Follow-up: Consult an ophthalmologist if redness persists.

Skin Contact

-

Action: Wash with soap and water. Do not use organic solvents (ethanol, acetone) to clean the skin, as this may increase the rate of transdermal absorption.

-

PPE: Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection.

Spills (Containment)[4][5]

-

Evacuate: Remove ignition sources.

-

Absorb: Use inert materials like vermiculite or sand. Do not use combustible materials like sawdust.

-

Disposal: Collect in a dedicated halogenated organic waste container. Do not mix with acid waste streams.

References

-

Rieke Metals. (n.d.). This compound Product Page. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: Phenethyl Alcohol (Analog Reference). National Library of Medicine. Retrieved from [Link]

Sources

metabolic stability of 4-Fluoro-2-methylphenethyl alcohol derivatives

An In-Depth Technical Guide to the Metabolic Stability of 4-Fluoro-2-methylphenethyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. This guide provides a comprehensive technical overview of the metabolic stability of this compound derivatives, a chemical scaffold with potential in various therapeutic areas. We will delve into the predicted metabolic pathways, present robust experimental protocols for in vitro assessment, and discuss strategies for structural modification to enhance metabolic robustness. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering both foundational knowledge and actionable insights.

Introduction: The Imperative of Metabolic Stability

In the journey of a drug from a promising lead compound to a therapeutic agent, its metabolic fate plays a pivotal role. The biotransformation of a drug, primarily in the liver, dictates its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are rapidly metabolized often exhibit poor in vivo efficacy due to low exposure, while the formation of reactive or toxic metabolites can lead to safety concerns.[3] Therefore, a thorough understanding and optimization of metabolic stability are paramount in the early stages of drug discovery.[4]

The this compound scaffold presents a unique combination of structural features that influence its metabolism. The fluorine atom at the 4-position of the phenyl ring is a common strategic modification in medicinal chemistry aimed at improving metabolic stability.[5][6] Fluorine's high electronegativity can shield adjacent C-H bonds from oxidative attack by metabolic enzymes.[6] However, it can also lead to metabolic switching, where metabolism is redirected to other parts of the molecule.[1] The 2-methyl group introduces steric hindrance that may influence enzyme binding, while the primary alcohol is a key site for both Phase I oxidation and Phase II conjugation reactions.

This guide will provide a detailed exploration of these aspects, offering a predictive framework for the metabolism of this class of compounds and practical guidance for its experimental evaluation.

Predicted Metabolic Pathways of this compound Derivatives

The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For this compound derivatives, several metabolic pathways are anticipated.

Phase I Metabolism: The Role of Cytochrome P450 (CYP) Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is the primary driver of Phase I metabolism.[4] For the this compound scaffold, the following oxidative transformations are likely:

-

Oxidation of the Primary Alcohol: The benzylic alcohol is a prime target for oxidation by CYP enzymes, such as CYP2B4 and CYP2E1, to the corresponding aldehyde, which can be further oxidized to a carboxylic acid by aldehyde dehydrogenases.[7][8] This is often a major clearance pathway for primary alcohols.

-

Aromatic Hydroxylation: Despite the deactivating effect of the fluorine atom, hydroxylation of the aromatic ring is a possibility.[9][10] The position of hydroxylation will be influenced by the electronic properties of the substituents and the steric constraints of the enzyme's active site.

-

Benzylic Hydroxylation of the Methyl Group: The 2-methyl group is another potential site for CYP-mediated oxidation, leading to the formation of a hydroxymethyl derivative.

-

Oxidative Defluorination: Although the C-F bond is strong, metabolic defluorination can occur, catalyzed by CYP enzymes.[6] This process can sometimes lead to the formation of reactive intermediates.[1]

Caption: Predicted Phase I metabolic pathways for this compound derivatives.

Phase II Metabolism: Glucuronidation

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For compounds with a primary alcohol, glucuronidation is a major Phase II pathway.[11]

-

Direct Glucuronidation: The primary alcohol of the parent molecule can be directly conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to form a glucuronide conjugate.[12][13]

-

Glucuronidation of Phase I Metabolites: The hydroxylated metabolites formed during Phase I can also undergo glucuronidation.

Caption: Predicted Phase II metabolic pathways for this compound derivatives.

Experimental Protocol for In Vitro Metabolic Stability Assessment

To experimentally determine the metabolic stability of this compound derivatives, the human liver microsomal (HLM) stability assay is a robust and widely used method.[4]

Materials and Reagents

-

Pooled Human Liver Microsomes (HLMs)

-

Test compound (this compound derivative)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis

-

Positive control compounds (e.g., a high-clearance and a low-clearance compound)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Experimental Workflow

Caption: Experimental workflow for the human liver microsomal stability assay.

Step-by-Step Methodology

-

Preparation:

-

Thaw pooled human liver microsomes on ice.

-

Prepare the test compound stock solution in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension to the wells containing the test compound and positive controls.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

-

Time-Point Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard to the respective wells. The 0-minute time point serves as the initial concentration control.

-

-

Sample Processing:

-

After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.

Calculation of Half-Life (t½)

The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining versus time is then plotted, and the slope of the linear regression line (k) is determined.

The half-life (t½) is calculated using the following equation: t½ = -0.693 / k

Calculation of Intrinsic Clearance (CLint)

The in vitro intrinsic clearance (CLint) represents the intrinsic ability of the liver to metabolize a drug. It is calculated as:

CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration)

Data Summary Table

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |

| Derivative A | Calculated Value | Calculated Value | Low / Moderate / High |

| Derivative B | Calculated Value | Calculated Value | Low / Moderate / High |

| Positive Control (High Clearance) | Expected Value | Expected Value | High |

| Positive Control (Low Clearance) | Expected Value | Expected Value | Low |

Strategies for Enhancing Metabolic Stability

If a this compound derivative exhibits high metabolic clearance, several structural modifications can be explored to improve its stability.[18]

-

Blocking Sites of Metabolism:

-

Deuteration: Replacing a hydrogen atom at a primary site of metabolism with deuterium can slow down the rate of CYP-mediated C-H bond cleavage due to the kinetic isotope effect.[19]

-

Introduction of Steric Hindrance: Introducing a bulky group near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes.

-

-

Modulating Electronic Properties:

-

Additional Electron-Withdrawing Groups: Adding another electron-withdrawing group to the aromatic ring can further deactivate it towards oxidative metabolism.

-

-

Bioisosteric Replacement:

-

Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism can be an effective strategy. For instance, if the primary alcohol is the main site of rapid metabolism, converting it to a more stable functional group could be considered, provided it does not negatively impact the desired pharmacological activity.

-

Conclusion

The metabolic stability of this compound derivatives is a multifaceted property governed by the interplay of their structural features and the actions of metabolic enzymes. A systematic approach, combining predictive knowledge of metabolic pathways with robust in vitro experimental evaluation, is essential for the successful development of drug candidates from this chemical class. By understanding the potential metabolic liabilities and employing rational design strategies to mitigate them, researchers can significantly enhance the pharmacokinetic profiles of these compounds, paving the way for the discovery of novel and effective therapeutics.

References

-

PubMed. (1994, May 31). On the mechanism of action of cytochrome P450: evaluation of hydrogen abstraction in oxygen-dependent alcohol oxidation. [Link]

-

ScienceDirect. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative Production of Compound I from a Cytochrome P450 Enzyme at Low Temperatures. Kinetics, Activation Parameters, and Kinetic Isotope Effects for Oxidation of Benzyl Alcohol. [Link]

-

National Center for Biotechnology Information. (n.d.). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. [Link]

-

PubMed. (2001, November 27). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. [Link]

-

PubMed. (2007, January 15). Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series). [Link]

-

ACS Publications. (n.d.). On the Mechanism of Action of Cytochrome P450: Evaluation of Hydrogen Abstraction in Oxygen-Dependent Alcohol Oxidation. [Link]

-

PubMed. (2021, August 15). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. [Link]

-

Oxford Academic. (2013, December 15). LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. [Link]

-

National Center for Biotechnology Information. (2019, June 20). The Dark Side of Fluorine. [Link]

-

ResearchGate. (2025, March 10). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches. [Link]

-

ACS Publications. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]

-

National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

-

ResearchGate. (2025, August 6). (PDF) LC-MS-MS Analysis of Dietary Supplements for N-ethyl- -ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. [Link]

-

ResearchGate. (n.d.). Mechanism of the glucuronidation reaction catalyzed by.... [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]

-

ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

-

ResearchGate. (n.d.). Aromatic hydroxylation of fluorophenols providing possible pathways for.... [Link]

-

ResearchGate. (n.d.). Common metabolic paths involved in the production of 2-phenylethanol and 2-phenethyl acetate. PEA: phenylethylamine. [Link]

-

National Center for Biotechnology Information. (2025, October 16). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. [Link]

-

Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. [Link]

-

PubMed. (2021, August 15). Drug metabolic stability in early drug discovery to develop potential lead compounds. [Link]

-

Wiley Online Library. (n.d.). Glucuronidation in humans. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

PubMed. (n.d.). A specific hydroxysteroid UGT is responsible for the conjugation of aliphatic alcohols in rats: an estimation of the importance of glucuronidation versus oxidation. [Link]

-

ResearchGate. (2023, January 10). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

ResearchGate. (n.d.). Metabolic pathways involved in glucuronidation by UGTs. The glucuronate.... [Link]

-

National Center for Biotechnology Information. (2022, January 1). Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review. [Link]

-

PubMed. (2013, March 15). Involvement of UDP-glucuronosyltransferases UGT1A9 and UGT2B7 in ethanol glucuronidation, and interactions with common drugs of abuse. [Link]

-

Wiley Online Library. (2011, December 13). Fluorine in psychedelic phenethylamines. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylphenethyl alcohol | C9H12O | CID 88267. [Link]

-

ResearchGate. (2025, August 6). Fluorine in psychedelic phenethylamines. [Link]

-

World Anti Doping Agency. (n.d.). Elimination profile of orally administered phenylethylamine. [Link]

-

PubMed. (2018, July 4). Study of the in vitro and in vivo metabolism of 4-HO-MET. [Link]

-

PubMed. (n.d.). Use of Aromatic Hydroxylation of Phenylalanine to Measure Production of Hydroxyl Radicals After Myocardial Ischemia in Vivo. Direct Evidence for a Pathogenetic Role of the Hydroxyl Radical in Myocardial Stunning. [Link]

-

ACS Publications. (2020, April 6). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. [Link]

-

National Center for Biotechnology Information. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]

-

Creative Biolabs. (n.d.). In Vitro Metabolism Studies. [Link]

-

National Center for Biotechnology Information. (n.d.). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. annualreviews.org [annualreviews.org]

- 7. On the mechanism of action of cytochrome P450: evaluation of hydrogen abstraction in oxygen-dependent alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-[(4-Fluorophenethyl)oxy]ethylamine | 189012-60-0 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. repub.eur.nl [repub.eur.nl]

- 12. A specific hydroxysteroid UGT is responsible for the conjugation of aliphatic alcohols in rats: an estimation of the importance of glucuronidation versus oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fda.gov.tw [fda.gov.tw]

- 15. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Literature Review and Technical Guide: Synthesis of 4-Fluoro-2-methylphenethyl Alcohol

Executive Summary & Core Relevance

4-Fluoro-2-methylphenethyl alcohol (CAS: 124869-88-1) is a highly valued building block in modern medicinal chemistry. Structurally, it consists of an electron-deficient, sterically tuned aryl ring tethered to a primary alcohol, making it an ideal precursor for etherification, amination, or oxidation in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

Notably, derivatives of 4-fluoro-2-methylphenylacetic acid and its corresponding alcohols are critical intermediates in the development of dihydronaphthyridine and dihydropyridopyrimidine-based kinase inhibitors. These compounds are actively investigated for modulating c-KIT and Raf kinase pathways in the treatment of proliferative diseases such as malignant melanoma and colorectal cancer .

As a Senior Application Scientist, the objective of this guide is to evaluate the synthetic pathways for this compound, focusing on mechanistic causality, process scalability, and self-validating experimental protocols.

Retrosynthetic Strategy & Pathway Selection

The synthesis of this compound can be approached via two primary disconnections:

-

Pathway A (Reduction): Reduction of the commercially available 4-fluoro-2-methylphenylacetic acid (CAS: 407640-40-8).

-

Pathway B (Epoxide Ring Opening): Nucleophilic addition of 4-fluoro-2-methylphenylmagnesium bromide (CAS: 30897-90-6) to ethylene oxide.

Figure 1: Retrosynthetic pathways for this compound synthesis.

Mechanistic Causality in Pathway Execution

Pathway A: Chemoselective Reduction of Carboxylic Acids

While Lithium Aluminum Hydride (LAH) is a classic reductant for carboxylic acids , its use on a process scale introduces significant hazards—namely its pyrophoric nature and the formation of intractable aluminum salt emulsions during the Fieser workup.

Causality for Reagent Selection: Borane-THF (

-

Chemoselectivity: Borane's electrophilic nature ensures that the reduction is highly specific to the carboxylic acid. The aryl-fluorine bond remains completely intact, avoiding the defluorination side-reactions occasionally observed with aggressive nucleophilic hydrides at elevated temperatures.

Pathway B: Nucleophilic Epoxide Ring Opening

This pathway utilizes a Grignard reagent to open ethylene oxide.

-

Mechanistic Insight: The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the epoxide oxygen. This weakens the C-O bond, facilitating an

attack by the nucleophilic aryl carbon at the less sterically hindered methylene carbon of the epoxide. -

Limitations: Ethylene oxide is a highly toxic, flammable gas. Furthermore, Grignard reactions with epoxides can sometimes suffer from competing halogenation (yielding halohydrins) due to the presence of magnesium halides (Schlenk equilibrium).

Self-Validating Experimental Protocols

Protocol A: Borane-Mediated Reduction (Preferred Scale-Up Route)

This protocol is designed as a self-validating system, utilizing physical observables and analytical checkpoints to ensure process integrity.

Materials: 4-Fluoro-2-methylphenylacetic acid (1.0 eq),

Step-by-Step Methodology:

-

System Preparation: Purge a dry, multi-neck round-bottom flask with

. Dissolve 4-fluoro-2-methylphenylacetic acid in anhydrous THF (0.5 M concentration). Cool the reactor to 0 °C using an ice-water bath. -

Electrophilic Activation: Add

dropwise via an addition funnel.-

Causality & Validation: Maintain internal temperature

°C. The reaction is self-validating through the stoichiometric evolution of

-

-

Propagation: Once addition is complete, remove the cooling bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.

-

In-Process Control (IPC): Analyze an aliquot via HPLC (UV 254 nm). The reaction is deemed complete when the starting material peak area is

.

-

-

Quenching Mechanism: Re-cool the mixture to 0 °C. Slowly add Methanol dropwise until gas evolution ceases.

-

Causality: Methanol safely reacts with excess borane to form trimethyl borate,

. Trimethyl borate is highly volatile (bp 68 °C) and is easily removed during solvent evaporation, preventing boron carryover into the final product.

-

-

Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and 1M HCl. Wash the organic layer with saturated aqueous

and brine. Dry over anhydrous -

Purification: Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc) to afford the pure this compound.

Figure 2: Step-by-step experimental workflow for the borane-mediated reduction.

Quantitative Pathway Analysis

To assist in route scouting and process development, the following table summarizes the quantitative and qualitative metrics of both synthetic pathways.

| Process Parameter | Pathway A: Borane Reduction | Pathway B: Grignard + Ethylene Oxide |

| Target Yield | 85–92% (Highly reproducible) | 70–80% (Variable based on reagent purity) |

| Atom Economy | Moderate (Loss of volatile | High (Direct addition mechanism) |

| Scalability | Excellent (Requires standard cryogenic vessels) | Challenging (Requires specialized gas handling) |

| Safety Profile | Manageable ( | High Risk (Ethylene oxide is explosive/toxic) |

| Impurity Profile | Trace unreacted acid (easily removed via base wash) | Dimerization products, halohydrins |

| Reagent Cost | Moderate ( | Low (Grignard and Epoxide are inexpensive) |

References

- Flynn, D. L., et al. (2013). Dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases (U.S. Patent No. 8,461,179 B1). U.S. Patent and Trademark Office.

- Flynn, D. L., et al. (2012). Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases (U.S. Patent No. 8,188,113 B2). U.S. Patent and Trademark Office.

-

Zhao, W. (2023). Handbook for Chemical Process Research and Development, Second Edition. CRC Press. URL:[Link]

The Strategic Role of 4-Fluoro-2-methylphenethyl Alcohol in Modern Medicinal Chemistry: A Structural and Mechanistic Guide

Executive Summary

In the landscape of modern drug discovery, the selection of starting building blocks (synthons) dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 4-Fluoro-2-methylphenethyl alcohol (CAS 124869-88-1) represents a highly specialized, privileged synthon. By combining a versatile phenethyl alcohol core with precisely positioned fluorine and methyl substituents, this molecule offers a tripartite advantage: it provides a handle for synthetic divergence, shields the aromatic ring from metabolic degradation, and restricts side-chain conformation to minimize entropic penalties during receptor binding.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind these structural features, outline self-validating experimental workflows for its derivatization, and demonstrate its utility in target-directed drug design.

Structural Anatomy: A Tripartite Pharmacophore

The Phenethyl Alcohol Scaffold: A Privileged Synthon

In organic chemistry, a synthon is a readily manipulable molecular fragment used to construct more complex architectures[1]. The phenethyl alcohol motif is ubiquitous in medicinal chemistry because the terminal hydroxyl group can be easily activated (via halogenation or sulfonylation) to undergo nucleophilic substitution, or oxidized to yield phenylacetic acids. This flexibility allows chemists to rapidly generate libraries of phenethylamines, aryl ethers, and amides—key pharmacophores for Central Nervous System (CNS) agents and kinase inhibitors.

The 4-Fluoro Effect: Metabolic Armor and Lipophilicity

The strategic replacement of hydrogen with fluorine is a cornerstone tactic in lead optimization[2]. The fluorine atom is uniquely suited for this role due to its small van der Waals radius (1.47 Å), which closely mimics hydrogen (1.20 Å) and avoids detrimental steric clashes within receptor pockets[3].

From a mechanistic standpoint, the primary rationale for the 4-fluoro substitution is metabolic stability . The para-position of an aromatic ring is highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 (CYP450) monooxygenases. Because the C–F bond (~485 kJ/mol) is significantly stronger than the C–H bond (~413 kJ/mol), fluorine substitution effectively blocks the formation of the arene oxide intermediate, preventing metabolic clearance[3]. Furthermore, the high electronegativity of fluorine enhances the overall lipophilicity (LogP) of the molecule, which is critical for crossing the blood-brain barrier (BBB) without disproportionately increasing the molecular weight[2][4].

The Ortho-Methyl Effect: Conformational Entropy Optimization

The binding of a drug to its target receptor is a complex thermodynamic process where the loss of conformational flexibility results in an entropic penalty[5]. The introduction of a methyl group at the ortho position (2-methyl) introduces severe steric hindrance (allylic strain) against the adjacent phenethyl side chain.

This steric clash acts as a conformational restrictor, forcing the side chain out of coplanarity and locking the molecule into a preferred rotameric state (typically a perpendicular conformation)[6]. By pre-organizing the molecule into its bioactive conformation before it enters the receptor pocket, the ortho-methyl group drastically reduces the entropy lost upon binding, thereby increasing the binding affinity and target selectivity of the resulting drug candidate[5][6].

Figure 1: Tripartite structural advantages of this compound in drug design.

Physicochemical Parameters

To fully leverage this building block, researchers must understand the quantitative differences its substituents impart compared to an unsubstituted phenethyl alcohol.

| Parameter | Hydrogen (H) | Fluorine (F) | Methyl (CH3) | Impact on Pharmacokinetics / Dynamics |

| van der Waals Radius | 1.20 Å | 1.47 Å | 2.00 Å | F mimics H size; CH3 induces necessary steric clash. |

| Electronegativity (Pauling) | 2.20 | 3.98 | 2.55 (C) | F alters local pKa, dipole moment, and membrane permeation. |

| Bond Dissociation Energy | ~413 kJ/mol | ~485 kJ/mol | N/A | Strong C-F bond resists CYP450 oxidative cleavage. |

| Conformational Effect | Free rotation | Free rotation | Restricted | Ortho-CH3 restricts side-chain rotamers, boosting affinity. |

Experimental Workflows: Activation and Derivatization

Because primary alcohols are poor leaving groups, this compound must be activated before it can be incorporated into complex Active Pharmaceutical Ingredients (APIs). Below are field-proven, self-validating protocols for its derivatization.

Protocol 1: Electrophilic Activation via Mesylation

Objective: Convert the stable alcohol into a highly reactive electrophile (methanesulfonate ester) for subsequent nucleophilic attack[1].

-

Preparation: Charge a flame-dried round-bottom flask with this compound (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Base Addition: Add Triethylamine (TEA, 1.5 eq) and stir for 5 minutes.

-

Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated in the next step, preventing acid-catalyzed degradation of the product.

-

-

Activation: Cool the system to 0 °C using an ice bath. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq) over 15 minutes.

-

Causality: The 0 °C environment is critical. It suppresses the highly exothermic nature of sulfonylation and prevents the competitive formation of alkyl chloride side-products (via direct S_N2 attack by the chloride ion on the newly formed mesylate).

-

-

Quench & Extraction: Stir for 2 hours. Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and concentrate under reduced pressure.

-

Self-Validation: The reaction is self-validating when Thin Layer Chromatography (TLC) shows a complete shift from the polar alcohol spot (lower Rf) to the less polar mesylate spot (higher Rf), and the aqueous quench ceases to evolve CO2 gas (confirming the neutralization of excess MsCl and HCl).

-

Protocol 2: Nucleophilic Amination (Azide-Staudinger Route)

Objective: Convert the mesylate into a primary phenethylamine, a privileged scaffold for G-Protein Coupled Receptors (GPCRs).

-

Azidation: Dissolve the mesylate intermediate (1.0 eq) in anhydrous DMF. Add Sodium Azide (NaN3, 1.5 eq) and heat to 80 °C for 4 hours.

-

Causality: DMF is a polar aprotic solvent that leaves the azide anion unsolvated and highly nucleophilic, ensuring rapid S_N2 displacement of the mesylate.

-

-

Isolation: Extract the intermediate alkyl azide into diethyl ether, wash extensively with water to remove DMF, and concentrate. (Safety Note: Handle azides with care behind a blast shield).

-

Staudinger Reduction: Dissolve the azide in THF. Add Triphenylphosphine (PPh3, 1.2 eq) and water (10.0 eq). Stir at room temperature for 12 hours.

-

Causality: The Staudinger reduction is specifically chosen over catalytic hydrogenation (Pd/C, H2) to prevent potential hydrodefluorination (cleavage of the aromatic C-F bond), which can occur under harsh hydrogenation conditions. Furthermore, this route avoids the over-alkylation (yielding secondary/tertiary amines) that plagues direct amination with ammonia.

-

Self-Validation: The immediate evolution of nitrogen gas (bubbling) upon the addition of PPh3 is a visual, self-validating indicator that the formation of the aza-ylide intermediate is occurring successfully.

-

Figure 2: Synthetic divergence of this compound into key pharmacophores.

Applications in Target-Directed Drug Design

The integration of this compound into drug discovery pipelines solves specific clinical challenges:

-

CNS Drug Development: The lipophilicity imparted by the fluorine atom ensures excellent BBB penetration. When converted to a phenethylamine (as shown in Protocol 2), the ortho-methyl group restricts the rotation of the amine side-chain. This locked conformation is critical for achieving high selectivity between closely related neurotransmitter receptors (e.g., differentiating between Dopamine D2 and Serotonin 5-HT2A receptors), thereby reducing off-target psychiatric side effects.

-

Kinase Inhibitors: In oncology, resistance often develops due to rapid metabolism of the drug. By utilizing the 4-fluoro-substituted building block to construct aryl ether linkages, medicinal chemists completely block the para-hydroxylation pathway, significantly extending the drug's half-life and improving its metabolic stability[3][4].

References

1.[3] Full article: The role of fluorine in medicinal chemistry, Taylor & Francis Online.3 2.[2] Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability, ACS Publications. 2 3.[4] Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics, Bentham Science. 4 4.[6] Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments, NIH / PubMed Central. 6 5.[5] Harnessing the cyclization strategy for new drug discovery, NIH / PubMed Central. 5 6.[1] Biden-Xi Meeting: Can Fentanyl Be Curtailed by Banning Precursor Chemicals?, ACSH.org. 1